1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-methylphenyl chromen-4-one.
Formation of Isocyanate Intermediate: 4-chloroaniline is reacted with phosgene to form 4-chlorophenyl isocyanate.
Coupling Reaction: The 4-chlorophenyl isocyanate is then reacted with 4-methylphenyl chromen-4-one in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiourea: Similar structure but with a thiourea linkage.
1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness: 1-(4-Chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and chromen-4-one moieties allows for diverse interactions with molecular targets, making it a versatile compound in research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxochromen-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-2-4-15(5-3-14)22-13-20(27)19-12-18(10-11-21(19)29-22)26-23(28)25-17-8-6-16(24)7-9-17/h2-13H,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAKIIKFKQCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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